

(5-Bromopyridin-2-yl)methanol CAS number and properties

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293

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Technical Guide: (5-Bromopyridin-2-yl)methanol

CAS Number: 88139-91-7

Chemical and Physical Properties

(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure features a pyridine ring substituted with a bromine atom and a hydroxymethyl group, offering two reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of **(5-Bromopyridin-2-yl)methanol**

Property	Value	Source
CAS Number	88139-91-7	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[1]
Molecular Weight	188.02 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	34-39 °C (for (6-Bromopyridin-2-yl)methanol)	[3]
Boiling Point	246 °C (for (6-Bromopyridin-2-yl)methanol)	[3]
Solubility	No data available	
pKa	No data available	

Note: Experimental melting and boiling point data for **(5-Bromopyridin-2-yl)methanol** are not readily available. The provided values are for the isomeric compound (6-Bromopyridin-2-yl)methanol and should be considered as estimates.

Table 2: Computed Spectral Data

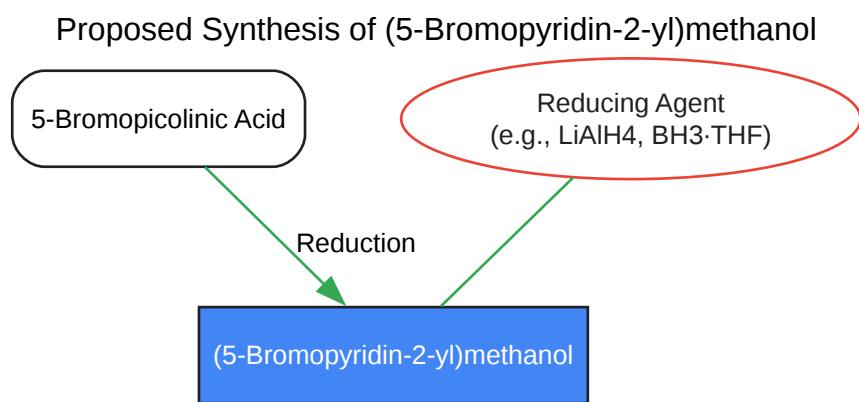
Data Type	Predicted Values	Source
GC-MS	A spectrum is available on PubChem.	[1]
Predicted Collision Cross Section (CCS) values	[M+H] ⁺ : 127.7 Å ² [M+Na] ⁺ : 140.0 Å ² [M-H] ⁻ : 131.8 Å ²	[4]

Synthesis

A definitive, detailed experimental protocol for the synthesis of **(5-Bromopyridin-2-yl)methanol** is not widely reported in publicly available literature. However, a plausible and

commonly employed synthetic route would involve the reduction of the corresponding carboxylic acid, 5-bromopicolinic acid, or its ester derivative.

Proposed Synthetic Pathway: Reduction of 5-Bromopicolinic Acid



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Caption: Proposed synthesis of **(5-Bromopyridin-2-yl)methanol**.

General Experimental Protocol (Hypothetical):

- Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 5-bromopicolinic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF).
- Reduction: The solution is cooled in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4) or borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$), in THF is added dropwise via the dropping funnel.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

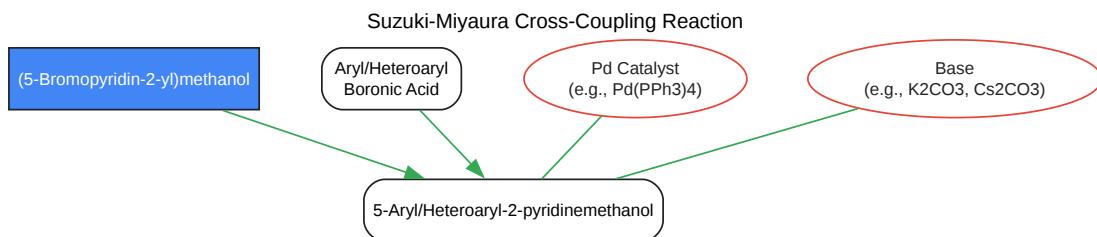
- Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., sodium hydroxide).
- Extraction: The resulting suspension is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield **(5-Bromopyridin-2-yl)methanol**.

Chemical Reactivity and Experimental Protocols

The bromine atom and the hydroxymethyl group on the pyridine ring are the primary sites of reactivity, allowing for a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.



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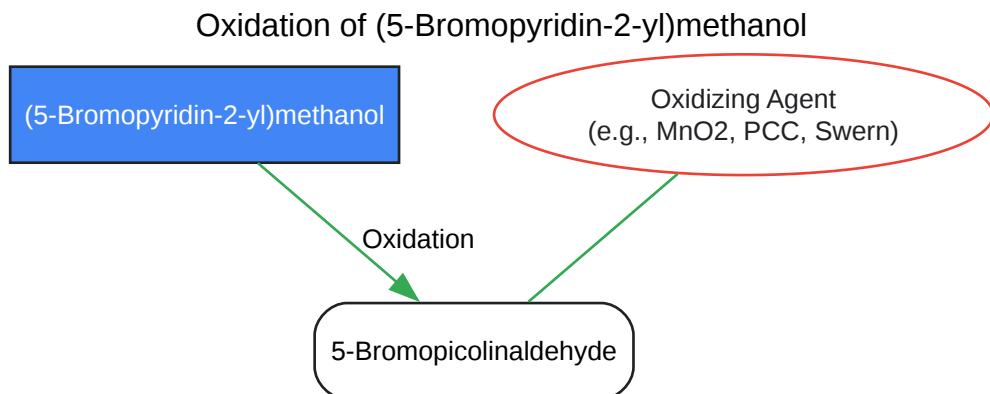
Caption: Suzuki-Miyaura cross-coupling of **(5-Bromopyridin-2-yl)methanol**.

General Experimental Protocol for Suzuki-Miyaura Coupling:[5][6]

- Setup: To a reaction vessel, add **(5-Bromopyridin-2-yl)methanol** (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.), and a base, typically potassium carbonate (K_2CO_3 , 2.0 eq.) or cesium carbonate (Cs_2CO_3 , 2.0 eq.).
- Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas for 15-20 minutes.
- Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
- Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
- Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired 5-substituted-2-pyridinemethanol derivative.

Oxidation of the Hydroxymethyl Group

The primary alcohol of **(5-Bromopyridin-2-yl)methanol** can be oxidized to the corresponding aldehyde, 5-bromopicolinaldehyde, a valuable intermediate for further synthetic transformations.



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Caption: Oxidation of the hydroxymethyl group.

General Experimental Protocol for Oxidation:

- Setup: In a round-bottom flask, dissolve **(5-Bromopyridin-2-yl)methanol** in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
- Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO_2) or pyridinium chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.
- Monitoring: The progress of the reaction is monitored by TLC.
- Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant. The filtrate is concentrated under reduced pressure.
- Purification: The resulting crude aldehyde can be purified by column chromatography.

Biological Activity

There is limited publicly available information on the specific biological activity or signaling pathway involvement of **(5-Bromopyridin-2-yl)methanol** itself. However, the bromopyridine scaffold is a common feature in many biologically active compounds. Derivatives of this

molecule could potentially exhibit a range of activities depending on the modifications made at the bromine and hydroxymethyl positions. For instance, related thiazolo[4,5-b]pyridin-2-ones have been investigated for their antimicrobial and cytotoxic effects.[7][8]

Safety Information

(5-Bromopyridin-2-yl)methanol is considered hazardous.[9]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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